molecular formula C19H20N4O2 B11400334 N-{2-[5-(acetylamino)-1-methyl-1H-benzimidazol-2-yl]ethyl}benzamide

N-{2-[5-(acetylamino)-1-methyl-1H-benzimidazol-2-yl]ethyl}benzamide

Cat. No.: B11400334
M. Wt: 336.4 g/mol
InChI Key: ZIMOFDGGEGBYNC-UHFFFAOYSA-N
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Description

N-[2-(5-ACETAMIDO-1-METHYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]BENZAMIDE is a synthetic organic compound that belongs to the class of benzodiazole derivatives. This compound is characterized by its unique structure, which includes an acetamido group, a methyl group, and a benzamide moiety. Benzodiazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(5-ACETAMIDO-1-METHYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]BENZAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzodiazole Core: The benzodiazole core can be synthesized by the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.

    Introduction of the Acetamido Group: The acetamido group can be introduced by reacting the benzodiazole intermediate with acetic anhydride in the presence of a base such as pyridine.

    Attachment of the Benzamide Moiety: The final step involves the coupling of the acetamido-substituted benzodiazole with benzoyl chloride in the presence of a base like triethylamine to form the desired compound.

Industrial Production Methods

Industrial production of N-[2-(5-ACETAMIDO-1-METHYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]BENZAMIDE may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[2-(5-ACETAMIDO-1-METHYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups can be replaced by nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized benzodiazole derivatives.

    Reduction: Reduced benzodiazole derivatives.

    Substitution: Substituted benzodiazole derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its benzodiazole core.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[2-(5-ACETAMIDO-1-METHYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]BENZAMIDE involves its interaction with specific molecular targets. The benzodiazole core can bind to various receptors and enzymes, modulating their activity. This interaction can lead to the inhibition of specific pathways, resulting in the compound’s observed biological effects. For example, it may inhibit certain kinases involved in cell proliferation, leading to its anticancer activity.

Comparison with Similar Compounds

N-[2-(5-ACETAMIDO-1-METHYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]BENZAMIDE can be compared with other benzodiazole derivatives:

    N-[2-(5-AMINO-1-METHYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]BENZAMIDE: Similar structure but with an amino group instead of an acetamido group.

    N-[2-(5-METHOXY-1-METHYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]BENZAMIDE: Contains a methoxy group instead of an acetamido group.

    N-[2-(5-CHLORO-1-METHYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]BENZAMIDE: Features a chloro group instead of an acetamido group.

The uniqueness of N-[2-(5-ACETAMIDO-1-METHYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]BENZAMIDE lies in its specific functional groups, which confer distinct biological activities and chemical reactivity compared to its analogs.

Properties

Molecular Formula

C19H20N4O2

Molecular Weight

336.4 g/mol

IUPAC Name

N-[2-(5-acetamido-1-methylbenzimidazol-2-yl)ethyl]benzamide

InChI

InChI=1S/C19H20N4O2/c1-13(24)21-15-8-9-17-16(12-15)22-18(23(17)2)10-11-20-19(25)14-6-4-3-5-7-14/h3-9,12H,10-11H2,1-2H3,(H,20,25)(H,21,24)

InChI Key

ZIMOFDGGEGBYNC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)N(C(=N2)CCNC(=O)C3=CC=CC=C3)C

Origin of Product

United States

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